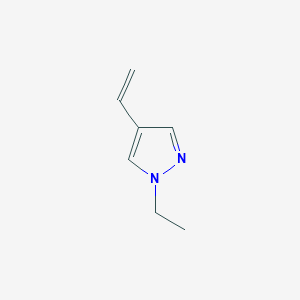
1-乙基-4-乙烯基-1H-吡唑
描述
1-Ethyl-4-vinyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their applications in various fields, including medicine, agriculture, and materials science .
科学研究应用
1-Ethyl-4-vinyl-1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
作用机制
Target of Action
1-Ethyl-4-vinyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 1-ethyl-4-vinyl-1H-pyrazole with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
生化分析
Biochemical Properties
1-ethyl-4-vinyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, 1-ethyl-4-vinyl-1H-pyrazole has been found to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system
Cellular Effects
1-ethyl-4-vinyl-1H-pyrazole has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . Furthermore, 1-ethyl-4-vinyl-1H-pyrazole has been observed to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . These effects can lead to changes in cellular metabolism and overall cell function, highlighting the potential therapeutic applications of this compound.
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-4-vinyl-1H-pyrazole involves its binding interactions with various biomolecules. It has been found to bind to the active sites of enzymes such as MAO and AchE, leading to their inhibition . This binding is facilitated by the presence of nitrogen atoms in the pyrazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site residues . Additionally, 1-ethyl-4-vinyl-1H-pyrazole has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-4-vinyl-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-4-vinyl-1H-pyrazole is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-ethyl-4-vinyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been found to exhibit neuroprotective effects, potentially due to its ability to inhibit MAO and AchE . At higher doses, 1-ethyl-4-vinyl-1H-pyrazole can exhibit toxic effects, including oxidative stress, inflammation, and cell death . These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
1-ethyl-4-vinyl-1H-pyrazole is involved in various metabolic pathways, including those related to neurotransmitter metabolism and oxidative stress response . The compound interacts with enzymes such as MAO and AchE, influencing the levels of neurotransmitters and other metabolites . Additionally, 1-ethyl-4-vinyl-1H-pyrazole has been found to affect the activity of enzymes involved in the detoxification of reactive oxygen species (ROS), such as superoxide dismutase (SOD) and catalase . These interactions can lead to changes in metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-ethyl-4-vinyl-1H-pyrazole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound has been found to interact with membrane transporters such as P-glycoprotein (P-gp), which can affect its cellular uptake and distribution . Additionally, 1-ethyl-4-vinyl-1H-pyrazole can bind to plasma proteins, influencing its bioavailability and distribution within the body . These interactions highlight the importance of considering the compound’s transport and distribution when evaluating its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-ethyl-4-vinyl-1H-pyrazole plays a crucial role in its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of 1-ethyl-4-vinyl-1H-pyrazole in these compartments can affect its interactions with biomolecules and its overall activity, further elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-vinyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with vinyl ketones under acidic or basic conditions. The reaction is usually carried out in ethanol or another suitable solvent, with the temperature maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-ethyl-4-vinyl-1H-pyrazole may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. Catalysts like FeCl3 or polyvinyl pyrrolidine can be used to enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions: 1-Ethyl-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the vinyl group
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products:
Oxidation: Formation of 1-ethyl-4-formyl-1H-pyrazole.
Reduction: Formation of 1-ethyl-4-vinyl-1,2-dihydropyrazole.
Substitution: Formation of various substituted pyrazoles depending on the reagents used
相似化合物的比较
- 1-Methyl-4-vinyl-1H-pyrazole
- 1-Ethyl-3-vinyl-1H-pyrazole
- 1-Phenyl-4-vinyl-1H-pyrazole
Uniqueness: 1-Ethyl-4-vinyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
属性
IUPAC Name |
4-ethenyl-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-9(4-2)6-7/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNOTWZWWRAUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


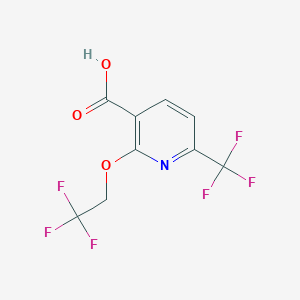
amine](/img/structure/B1450375.png)
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
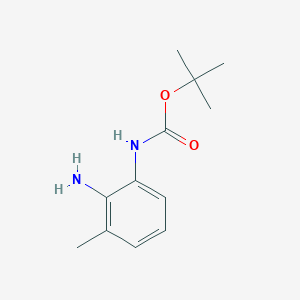
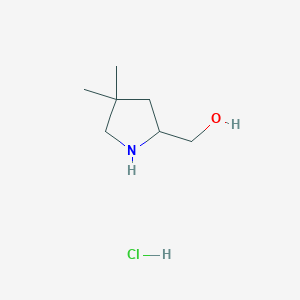

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
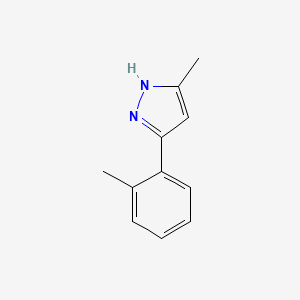
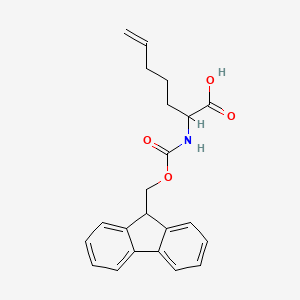
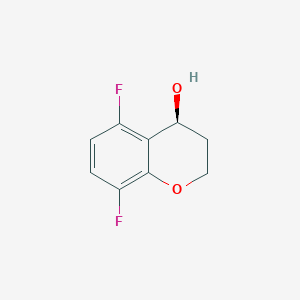
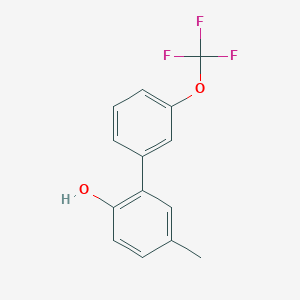
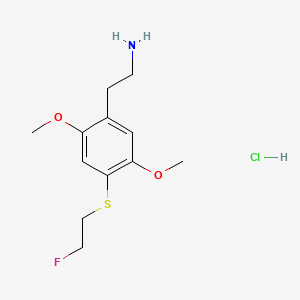
![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
